

Eremanthin: A Comprehensive Technical Overview of its Chemical Structure and Biological Activity

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Compound of Interest

Compound Name: Eremanthin

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Introduction

Eremanthin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications.^{[1][2]} Classified as a guaianolide, this complex organic molecule is predominantly isolated from plant species such as *Costus speciosus*.^{[1][2]} This technical guide provides an in-depth analysis of the chemical structure of **Eremanthin**, supported by a compilation of its physicochemical and spectral data. Furthermore, it delves into the experimental protocols for its isolation and characterization, and explores its biological activities, with a particular focus on its promising antidiabetic and antilipidemic effects.^[1]

Chemical Structure and Properties

Eremanthin is a sesquiterpenoid lactone with the chemical formula $C_{15}H_{18}O_2$.^[3] Its systematic IUPAC name is (3aS,6aR,9aR,9bS)-6-methyl-3,9-dimethyldiene-4,6a,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one.^[3] The molecule possesses a complex tricyclic structure, featuring a seven-membered ring fused with a five-membered ring and a lactone ring.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectral properties of **Eremanthin** is presented in the table below, providing a comprehensive quantitative overview of the molecule.

Property	Value	Reference
Molecular Formula	C15H18O2	[3]
Molecular Weight	230.30 g/mol	[3]
CAS Number	37936-58-6	[4]
Boiling Point	288.00 to 290.00 °C @ 760.00 mm Hg	[4]
Flash Point	326.00 °F (163.33 °C)	[4]

Spectroscopic Data:

While specific, detailed spectral data with peak assignments for **Eremanthin** are not readily available in the public domain, its structure has been confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[1][5] The characteristic functional groups of **Eremanthin**, including the α,β -unsaturated γ -lactone and exocyclic double bonds, would give rise to distinct signals in these spectra. For instance, in an IR spectrum, one would expect to observe strong absorption bands corresponding to the C=O stretching of the lactone and C=C stretching of the alkene moieties.[6] In ^1H and ^{13}C NMR spectra, the numerous protons and carbons in the complex ring system would produce a detailed pattern of chemical shifts and coupling constants, allowing for the complete structural elucidation of the molecule.[7][8][9][10]

Experimental Protocols

Isolation of Eremanthin from Costus speciosus

While a detailed, step-by-step protocol for the isolation of **Eremanthin** from *Costus speciosus* is not explicitly published, a general workflow can be inferred from studies that have successfully isolated this compound.[1][11] The following diagram illustrates a logical experimental workflow for the isolation and purification of **Eremanthin**.

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